molecular formula C14H15NO B1272770 (2-Amino-5-methylphenyl)(phenyl)methanol CAS No. 156261-32-4

(2-Amino-5-methylphenyl)(phenyl)methanol

Cat. No.: B1272770
CAS No.: 156261-32-4
M. Wt: 213.27 g/mol
InChI Key: RFGHBTFPMINONZ-UHFFFAOYSA-N
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Description

“(2-Amino-5-methylphenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 156261-32-4 . It has a molecular weight of 213.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO/c1-10-7-8-13 (15)12 (9-10)14 (16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Metal-free Reduction of Nitro Aromatic Compounds

(2-Pyridyl)phenyl methanol, a variant of (2-Amino-5-methylphenyl)(phenyl)methanol, is capable of acting as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This reactivity facilitates a domino process involving reduction and conjugate addition steps, enabling the formation of β-amino esters. The pyridine nucleus plays a crucial role in enabling this purely thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).

Synthesis of Imidazoles

The synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles involves the reaction of 1-phenyl-1,2-propanedione with disubstituted guanidines in methanol. This process leads to the formation of 5(4)methylimidazoles and 5(4)chloromethylimidazoles through catalytic hydrogenation and hydrochloric acid treatment, respectively (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

Synthesis of Azo-Azomethine Dye

A novel dye synthesized from this compound demonstrates potential antimicrobial activities. The dye, synthesized by the condensation reaction of certain benzaldehydes with 2-amino-4-methylphenol in methanol, exhibits antibacterial activities against gram-positive bacteria but not against gram-negative bacteria (Kose et al., 2013).

N-Methylation of Aromatic Primary Amines

This compound is relevant in the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This reaction is highly attractive due to its low catalyst loading, broad substrate scope, and excellent selectivities (Li, Xie, Shan, Sun, & Chen, 2012).

Biochemical Analysis

Biochemical Properties

(2-Amino-5-methylphenyl)(phenyl)methanol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the hydroxylation of the aromatic ring, enhancing the compound’s solubility and facilitating its excretion . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. The compound can modulate gene expression by acting as a ligand for transcription factors, thereby influencing cellular metabolism and function . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins, leading to the activation or repression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis.

Properties

IUPAC Name

(2-amino-5-methylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTFPMINONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386400
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156261-32-4
Record name (2-amino-5-methylphenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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